molecular formula C8H12Cl2Pd B8057571 Palladium(2+) 1,5-cyclooctadiene dichloride

Palladium(2+) 1,5-cyclooctadiene dichloride

Cat. No.: B8057571
M. Wt: 285.50 g/mol
InChI Key: RRHPTXZOMDSKRS-UHFFFAOYSA-L
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Description

Palladium(2+) 1,5-cyclooctadiene dichloride is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂). This compound is known for its yellow solid appearance and its solubility in chloroform . It is widely used in various chemical reactions and serves as a catalyst in organic synthesis.

Properties

IUPAC Name

cycloocta-1,5-diene;palladium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHPTXZOMDSKRS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium(2+) 1,5-cyclooctadiene dichloride can be synthesized by reacting tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction typically involves the following steps:

  • Dissolving tetrachloropalladate in hydrochloric acid.
  • Adding cycloocta-1,5-diene to the solution.
  • Allowing the reaction to proceed under controlled conditions to form the desired product.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Palladium(2+) 1,5-cyclooctadiene dichloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Heck Coupling: Alkenes and alkynes with palladium catalysts.

    Suzuki Coupling: Aryl bromides with palladium catalysts.

    Allylic Substitution: Oximes with allylic acetate.

The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science.

Scientific Research Applications

Palladium(2+) 1,5-cyclooctadiene dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which cycloocta-1,5-diene;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. The palladium center can undergo oxidative addition, reductive elimination, and other catalytic cycles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Palladium(2+) 1,5-cyclooctadiene dichloride can be compared with other similar compounds, such as:

The uniqueness of cycloocta-1,5-diene;palladium(2+);dichloride lies in its specific reactivity and catalytic properties, making it a valuable tool in organic synthesis and industrial applications.

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